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molecular formula C13H14BrClN4O2S B579853 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide CAS No. 1393813-42-7

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Cat. No. B579853
M. Wt: 405.695
InChI Key: MUPKRWAGQKVNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422249B2

Procedure details

N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)propane-1-sulfamide (100 g; 0.246 mol; see Preparation A) and KOtBu (110 g; 0.99 mol; 4.0 eq.) were charged into a 2 L reactor. Toluene (1 L) was added. The resulting suspension was stirred at 20° C. for 5 min. 2-(tert-butoxy)ethanol (97 mL; 0.74 mol; 3.0 eq.) was added dropwise. After completion of the addition, the reaction mixture was heated to 85° C. for 2 h. After completion of the reaction, the mixture was cooled down to 20° C. Water (0.5 L) was added, followed by the addition of 10% aq. citric acid (0.5 L). The layers were separated. The org. phase was washed with brine 3 times (0.5 L each) and azeotropically dried with toluene (1 L) to a volume of approx. 1 L. The reaction mixture was heated to 50° C. A 1M solution of TiCl4 in toluene (420 mL, 0.42 mol; 1.7 eq.) was added dropwise with vigorous stirring. After completion of the addition, it was stirred at 35° C. for 20 h. Water (0.75 L) was added and the resulting beige suspension was stirred for 15 h. It was filtered off, rinsed with toluene (300 mL) and dried to afford the title compound as a white solid (91 g; 86% yield; purity (LC-MS): 100% a/a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
97 mL
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
420 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.75 L
Type
solvent
Reaction Step Six
Name
Quantity
0.5 L
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][NH:4][S:5]([NH:8][C:9]1[N:14]=[CH:13][N:12]=[C:11](Cl)[C:10]=1[C:16]1[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][CH:17]=1)(=[O:7])=[O:6].CC([O-])(C)C.[K+].C([O:33][CH2:34][CH2:35][OH:36])(C)(C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>Cl[Ti](Cl)(Cl)Cl.O.C1(C)C=CC=CC=1>[CH3:1][CH2:2][CH2:3][NH:4][S:5]([NH:8][C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:33][CH2:34][CH2:35][OH:36])[C:10]=1[C:16]1[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][CH:17]=1)(=[O:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
97 mL
Type
reactant
Smiles
C(C)(C)(C)OCCO
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Name
Quantity
420 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.75 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 20° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into a 2 L reactor
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 85° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to 20° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
phase was washed with brine 3 times (0.5 L each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene (1 L) to a volume of approx. 1 L
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C
ADDITION
Type
ADDITION
Details
After completion of the addition, it
STIRRING
Type
STIRRING
Details
was stirred at 35° C. for 20 h
Duration
20 h
STIRRING
Type
STIRRING
Details
the resulting beige suspension was stirred for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
It was filtered off
WASH
Type
WASH
Details
rinsed with toluene (300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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